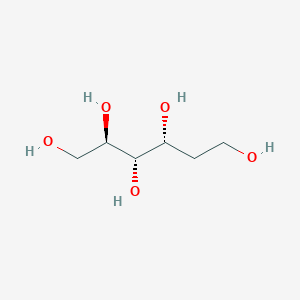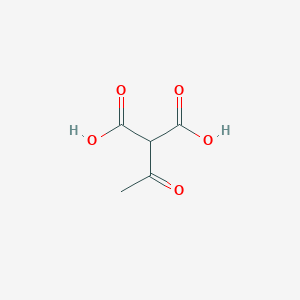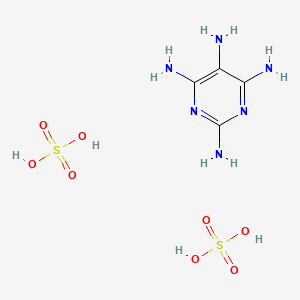
2-Nitrosoaniline
Descripción general
Descripción
2-Nitrosoaniline is an organic compound with the molecular formula C6H6N2O. It is a derivative of aniline, where a nitroso group (-NO) is attached to the second position of the benzene ring. This compound is known for its distinctive green color and is used in various chemical reactions and industrial applications.
Aplicaciones Científicas De Investigación
2-Nitrosoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Industry: It is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nitrosoaniline can be synthesized through several methods. One common method involves the reaction of aniline with nitrous acid. The reaction typically proceeds under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and hydrochloric acid. The reaction can be summarized as follows:
C6H5NH2+HNO2→C6H5N(NO)H+H2O
Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of aniline followed by reduction. The nitration step involves treating aniline with a mixture of concentrated sulfuric acid and nitric acid to form 2-nitroaniline. This intermediate is then reduced using iron and hydrochloric acid to yield this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitrosoaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-nitroaniline.
Reduction: It can be reduced to form 1,2-phenylenediamine.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include iron powder and hydrochloric acid.
Substitution: Nucleophiles such as ammonia, alkylamines, and alkoxide ions are used under basic conditions.
Major Products Formed:
Oxidation: 2-Nitroaniline
Reduction: 1,2-Phenylenediamine
Substitution: Various substituted anilines depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-Nitrosoaniline involves its ability to act as an electrophile due to the presence of the nitroso group. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The nitroso group can also undergo redox reactions, making it useful in oxidation-reduction processes.
Comparación Con Compuestos Similares
2-Nitroaniline: Similar in structure but contains a nitro group instead of a nitroso group.
1,2-Phenylenediamine: A reduction product of 2-Nitrosoaniline.
2-Aminophenol: Contains an amino group and a hydroxyl group on the benzene ring.
Uniqueness: this compound is unique due to its nitroso group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propiedades
IUPAC Name |
2-nitrosoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-5-3-1-2-4-6(5)8-9/h1-4H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVQNDRXQVWGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494980 | |
| Record name | 2-Nitrosoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104262-59-1 | |
| Record name | 2-Nitrosoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8210263.png)
![N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B8210266.png)
![(5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B8210274.png)




![Cyclohexa-1,3-dien-5-yne;1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8210292.png)




